

# (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

## CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

|                |                                                  |
|----------------|--------------------------------------------------|
| Compound Name: | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |
| Cat. No.:      | B164688                                          |
|                | <a href="#">Get Quote</a>                        |

### An In-depth Technical Guide to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

This technical guide provides a comprehensive overview of **(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine**, a critical chiral amine in pharmaceutical synthesis and research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications. The inclusion of trifluoromethyl groups significantly enhances the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly valuable building block for novel therapeutics.[1][2]

## Chemical Identity and Structure

**(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine** is a specialized organic compound notable for its chiral center and the presence of two trifluoromethyl groups on the phenyl ring.[1][2]

- IUPAC Name: (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine[3]
- CAS Number: 127733-40-8[2][3][4][5][6]
- Molecular Formula: C<sub>10</sub>H<sub>9</sub>F<sub>6</sub>N[3][4][5][6]
- SMILES: C--INVALID-LINK--N[3]

- InChI Key: PFVWEAYXWZFSSK-YFKPBVRVSA-N[3]

## Physicochemical Properties

The compound's physical and chemical data are summarized in the table below. These properties are essential for its handling, storage, and application in chemical syntheses.

| Property         | Value                                  | Source    |
|------------------|----------------------------------------|-----------|
| Molecular Weight | 257.18 g/mol                           | [3][4][6] |
| Boiling Point    | 196.3°C at 760 mmHg                    | [4]       |
| Density          | 1.18 g/cm <sup>3</sup>                 | [4]       |
| Flash Point      | 78.8°C                                 | [4]       |
| pKa (Predicted)  | 8.39 ± 0.10                            | [4]       |
| Stability        | Stable under normal storage conditions | [4]       |

## Applications in Drug Development and Asymmetric Synthesis

This chiral amine is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1][2]

- Neurokinin-1 (NK1) Receptor Antagonists: It is a crucial precursor for synthesizing NK1 receptor antagonists like Casopitant, which are used to treat chemotherapy-induced nausea and vomiting.[7]
- Pain Management: The enantiomer, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is a key chiral intermediate for selective tetrodotoxin-sensitive blockers, which have significant therapeutic potential in pain management.[8]
- Asymmetric Catalysis: Thiourea derivatives that incorporate the 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine structure have demonstrated superior performance as

catalysts in reactions like the Baylis-Hillman reaction.<sup>[1]</sup> The trifluoromethyl groups help to stabilize the transition state, leading to improved reaction rates and enantioselectivity.<sup>[1]</sup>

## Experimental Protocols

### Biocatalytic Synthesis via Bienzyme Cascade

A highly efficient method for synthesizing the enantiomerically pure amine involves a bienzyme cascade system. This protocol describes the synthesis of the (R)-enantiomer, which can be adapted for the (S)-enantiomer by selecting the appropriate transaminase. The system utilizes an R- $\omega$ -transaminase (ATA) for the amination of the corresponding ketone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium by removing the acetone byproduct.<sup>[8]</sup>

#### 1. Pre-culture Preparation:

- Prepare Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).
- Inoculate the medium with a single colony of *E. coli* BL21(DE3) cells co-expressing the genes for the  $\omega$ -transaminase and alcohol dehydrogenase.
- Incubate the culture overnight at 37°C with shaking at 220 rpm.

#### 2. Main Culture and Induction:

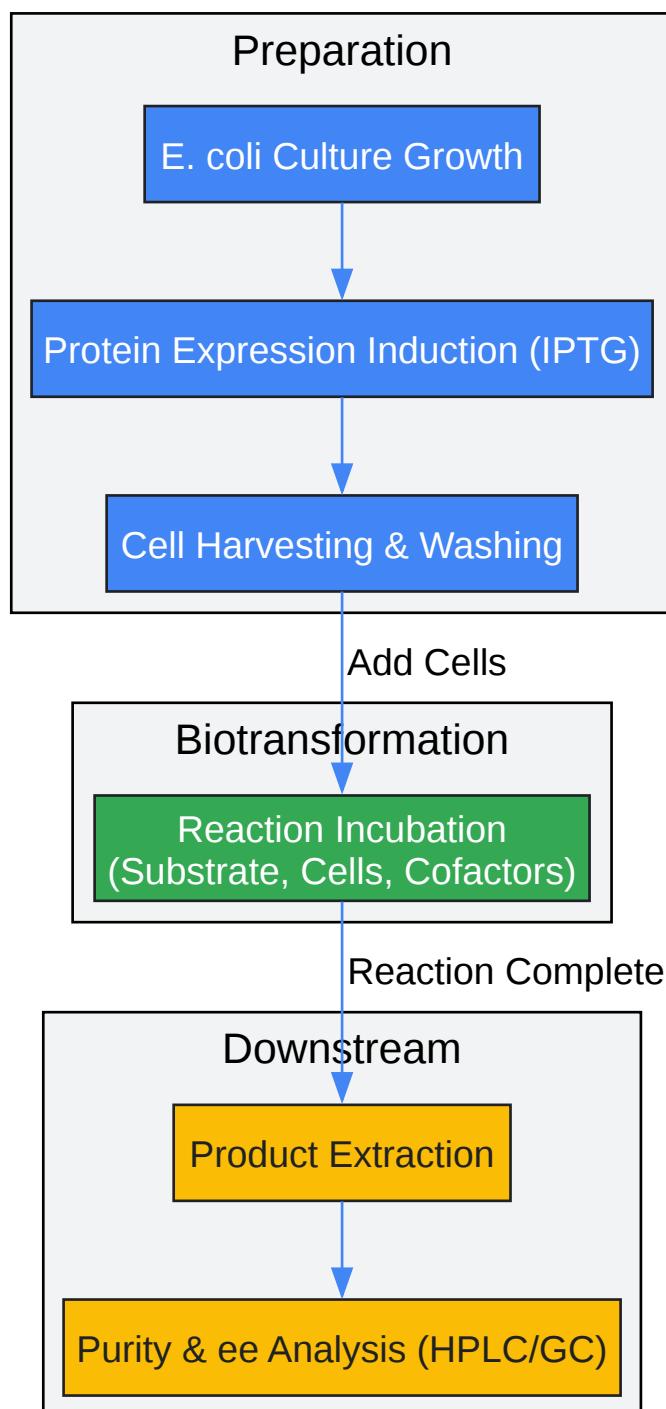
- Inoculate a larger volume of fresh LB medium (with antibiotic) with the overnight pre-culture.
- Grow the cells at 37°C and 220 rpm until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.6–0.8.
- Induce protein expression by adding Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
- Continue incubation at a lower temperature (e.g., 20°C) for 16–20 hours to allow for protein expression.

#### 3. Cell Harvesting and Biotransformation:

- Harvest the cells by centrifugation (e.g., 6000  $\times$  g for 10 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.0) and resuspend to a desired wet cell weight concentration (e.g., 0.25 g).
- Prepare the reaction mixture in the same buffer, containing:
  - 3,5-Bis(trifluoromethyl)acetophenone (substrate)
  - Isopropylamine (amine donor)
  - Pyridoxal-5'-phosphate (PLP) (cofactor for transaminase)

- NAD<sup>+</sup>/NADH (cofactor for ADH)
- Add the resuspended cells to initiate the reaction.

#### 4. Reaction and Analysis:

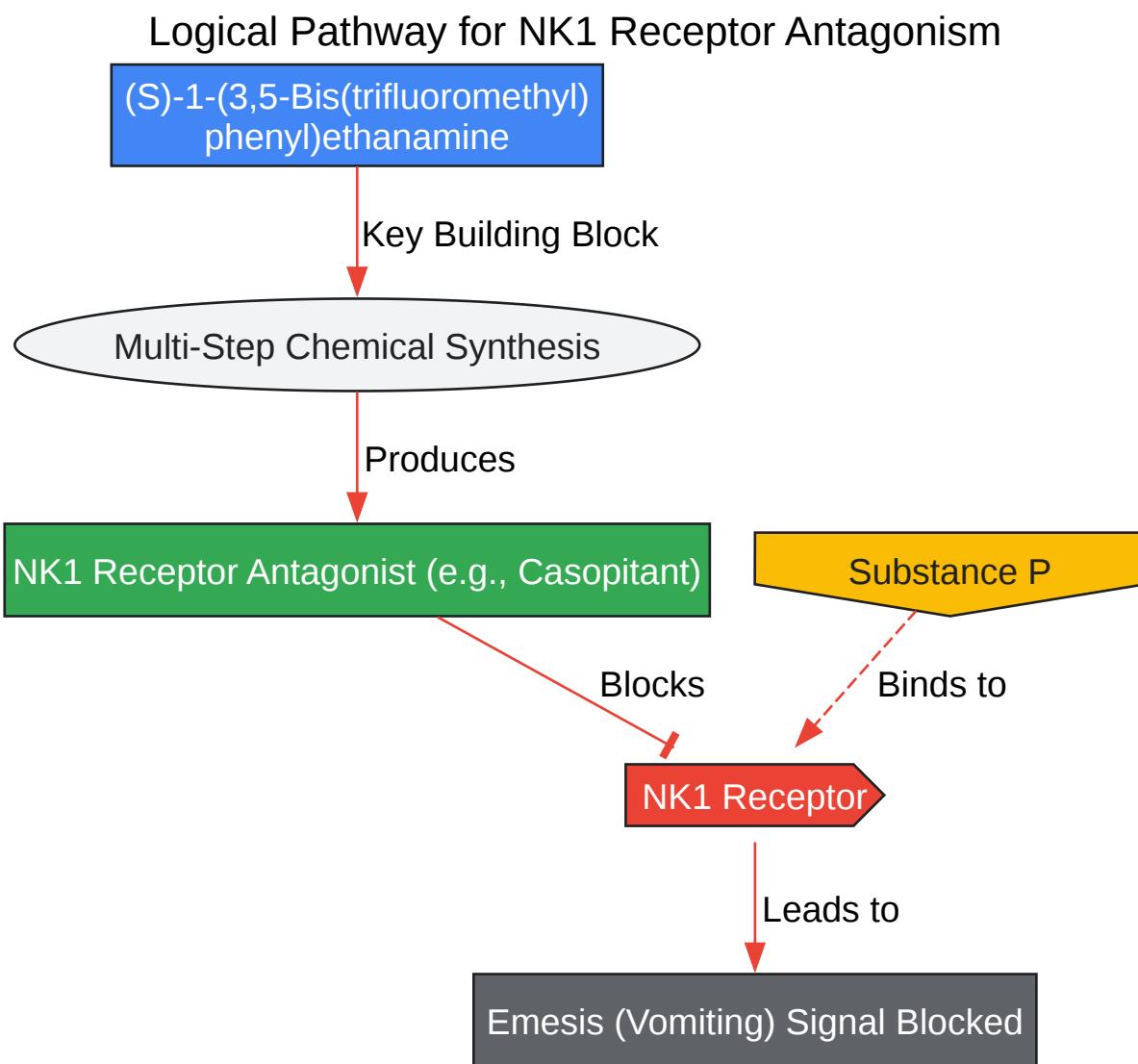

- Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with shaking (e.g., 180 rpm) for approximately 24 hours.[8]
- Monitor the reaction progress by taking samples at intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and enantiomeric excess of the product.[8]
- Upon completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it to obtain the crude product for further purification if necessary.

## Diagrams and Workflows

### Biocatalytic Synthesis Workflow

The following diagram illustrates the key steps in the bienzyme cascade synthesis of the chiral amine from its ketone precursor.

## Biocatalytic Synthesis Workflow




[Click to download full resolution via product page](#)

Caption: Workflow for the biocatalytic synthesis of the chiral amine.

## Role in NK1 Receptor Antagonism Pathway

**(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine** is a building block for NK1 receptor antagonists. These drugs block the action of Substance P, a neurotransmitter involved in emesis (vomiting). The diagram below shows this logical relationship.



[Click to download full resolution via product page](#)

Caption: Role as a precursor for NK1 receptor antagonists.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]
- 2. nbinno.com [nbino.com]
- 3. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 127733-40-8|(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine|BLD Pharm [bldpharm.com]
- 7. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine-(R)-2-hydroxybutanedioic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b164688#s-1-3-5-bis-trifluoromethyl-phenyl-ethanamine-cas-number-and-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)